molecular formula C19H20N2O3 B7178186 3-[[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]amino]-N-methylbenzamide

3-[[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]amino]-N-methylbenzamide

Cat. No.: B7178186
M. Wt: 324.4 g/mol
InChI Key: RVFLWBMJQAJICP-UHFFFAOYSA-N
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Description

3-[[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]amino]-N-methylbenzamide is a complex organic compound that features a benzamide core linked to an isochromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]amino]-N-methylbenzamide typically involves multiple steps. One common route starts with the preparation of the isochromenyl intermediate, which is then coupled with an acylating agent to form the desired product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]amino]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]amino]-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]amino]-N-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1H-isochromen-1-one: Shares the isochromenyl moiety but differs in the acylating group.

    N-methylbenzamide: Similar benzamide core but lacks the isochromenyl group.

Uniqueness

3-[[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]amino]-N-methylbenzamide is unique due to its combination of the isochromenyl and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]amino]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-20-19(23)14-6-4-7-15(11-14)21-18(22)12-17-16-8-3-2-5-13(16)9-10-24-17/h2-8,11,17H,9-10,12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFLWBMJQAJICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)CC2C3=CC=CC=C3CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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